Cas no 1313033-16-7 (2-{(benzyloxy)carbonylamino}-3-(5-bromo-1H-indol-3-yl)propanoic acid)

2-{(Benzyloxy)carbonylamino}-3-(5-bromo-1H-indol-3-yl)propanoic acid is a protected amino acid derivative featuring a 5-bromoindole moiety, making it a valuable intermediate in peptide synthesis and medicinal chemistry. The benzyloxycarbonyl (Cbz) group serves as a protective group for the amine functionality, ensuring selective reactivity during coupling reactions. The 5-bromo substitution on the indole ring enhances its utility in further functionalization, such as cross-coupling reactions, enabling the synthesis of complex bioactive molecules. This compound is particularly useful in the development of indole-based pharmaceuticals, where precise structural modifications are required. Its high purity and well-defined reactivity profile make it a reliable choice for research and industrial applications.
2-{(benzyloxy)carbonylamino}-3-(5-bromo-1H-indol-3-yl)propanoic acid structure
1313033-16-7 structure
商品名:2-{(benzyloxy)carbonylamino}-3-(5-bromo-1H-indol-3-yl)propanoic acid
CAS番号:1313033-16-7
MF:C19H17BrN2O4
メガワット:417.253284215927
CID:5149103
PubChem ID:22309431

2-{(benzyloxy)carbonylamino}-3-(5-bromo-1H-indol-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1H-indol-3-yl)propanoic acid
    • 3-(5-bromo-1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
    • 2-{(benzyloxy)carbonylamino}-3-(5-bromo-1H-indol-3-yl)propanoic acid
    • インチ: 1S/C19H17BrN2O4/c20-14-6-7-16-15(9-14)13(10-21-16)8-17(18(23)24)22-19(25)26-11-12-4-2-1-3-5-12/h1-7,9-10,17,21H,8,11H2,(H,22,25)(H,23,24)
    • InChIKey: AEZOBAUIBGSWQP-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC2=C(C=1)C(=CN2)CC(C(=O)O)NC(=O)OCC1C=CC=CC=1

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 498
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 91.4

2-{(benzyloxy)carbonylamino}-3-(5-bromo-1H-indol-3-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-121211-5.0g
2-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1H-indol-3-yl)propanoic acid
1313033-16-7
5g
$5719.0 2023-05-25
Enamine
EN300-121211-2.5g
2-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1H-indol-3-yl)propanoic acid
1313033-16-7
2.5g
$3865.0 2023-05-25
Enamine
EN300-121211-10.0g
2-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1H-indol-3-yl)propanoic acid
1313033-16-7
10g
$8480.0 2023-05-25
Enamine
EN300-121211-0.1g
2-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1H-indol-3-yl)propanoic acid
1313033-16-7
0.1g
$1735.0 2023-05-25
Enamine
EN300-121211-500mg
2-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1H-indol-3-yl)propanoic acid
1313033-16-7
500mg
$974.0 2023-10-02
Enamine
EN300-121211-1000mg
2-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1H-indol-3-yl)propanoic acid
1313033-16-7
1000mg
$1014.0 2023-10-02
Enamine
EN300-121211-5000mg
2-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1H-indol-3-yl)propanoic acid
1313033-16-7
5000mg
$2940.0 2023-10-02
Enamine
EN300-121211-2500mg
2-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1H-indol-3-yl)propanoic acid
1313033-16-7
2500mg
$1988.0 2023-10-02
Enamine
EN300-121211-0.25g
2-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1H-indol-3-yl)propanoic acid
1313033-16-7
0.25g
$1814.0 2023-05-25
Enamine
EN300-121211-100mg
2-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1H-indol-3-yl)propanoic acid
1313033-16-7
100mg
$892.0 2023-10-02

2-{(benzyloxy)carbonylamino}-3-(5-bromo-1H-indol-3-yl)propanoic acid 関連文献

2-{(benzyloxy)carbonylamino}-3-(5-bromo-1H-indol-3-yl)propanoic acidに関する追加情報

2-{(Benzyloxy)carbonylamino}-3-(5-bromo-1H-indol-3-yl)propanoic Acid: A Comprehensive Overview

The compound with CAS No. 1313033-16-7, known as 2-{(benzyloxy)carbonylamino}-3-(5-bromo-1H-indol-3-yl)propanoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a benzyloxy group, a carbonylamino moiety, and a brominated indole ring. The combination of these functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.

The benzyloxy group in the molecule plays a crucial role in stabilizing the structure and enhancing its pharmacokinetic properties. This group is often utilized in medicinal chemistry to improve the solubility and bioavailability of compounds. Recent studies have highlighted the importance of such groups in modulating the activity of bioactive molecules, making this compound a valuable tool for researchers exploring novel therapeutic agents.

The carbonylamino moiety further adds complexity to the molecule, contributing to its potential as a substrate for enzymatic reactions. This functional group is commonly found in peptides and proteins, underscoring its relevance in biological systems. The presence of this group suggests that the compound may interact with various enzymes or receptors, making it a candidate for investigating enzyme inhibition or receptor modulation.

The 5-bromo-1H-indol-3-yl ring introduces additional functionality to the molecule. Bromination at the 5-position of the indole ring is known to influence the electronic properties of the aromatic system, potentially enhancing its ability to participate in π-π interactions or hydrogen bonding. These properties are critical for determining the compound's bioactivity and selectivity in biological assays.

Recent advancements in synthetic chemistry have enabled the precise construction of such complex molecules. The synthesis of 2-{(benzyloxy)carbonylamino}-3-(5-bromo-1H-indol-3-yl)propanoic acid involves multi-step processes that require meticulous control over reaction conditions. Researchers have employed strategies such as Suzuki coupling, Stille coupling, and other cross-coupling reactions to assemble this compound efficiently. These methods not only ensure high yields but also maintain the integrity of sensitive functional groups.

In terms of biological activity, this compound has shown promise in preliminary assays targeting various disease states. For instance, studies have demonstrated its potential as an inhibitor of kinases involved in cancer progression. The indole ring's unique electronic properties make it an attractive scaffold for designing kinase inhibitors, while the benzyloxy and carbonylamino groups contribute to binding affinity and selectivity.

Moreover, this compound has been investigated for its potential role in neurodegenerative diseases such as Alzheimer's disease. The indole moiety is known to interact with targets associated with neuroprotection and inflammation, suggesting that this compound could be developed into a therapeutic agent for such conditions.

Another area of interest lies in its application as a tool compound for studying cellular signaling pathways. The ability to modulate specific pathways makes this compound invaluable for understanding disease mechanisms at a molecular level.

From an analytical standpoint, modern techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the structure and purity of this compound. These analytical methods provide critical insights into the molecular integrity and stability of the compound under various conditions.

In conclusion, 2-{(benzyloxy)carbonylamino}-3-(5-bromo-1H-indol-3-yl)propanoic acid represents a significant advancement in medicinal chemistry. Its intricate structure and diverse functional groups make it a versatile molecule with immense potential in drug discovery and development. As research continues to unravel its biological activities and therapeutic applications, this compound is poised to play a pivotal role in advancing our understanding of complex biological systems.

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